molecular formula C9H8O4 B1583543 2-Methylterephthalic acid CAS No. 5156-01-4

2-Methylterephthalic acid

Cat. No. B1583543
CAS RN: 5156-01-4
M. Wt: 180.16 g/mol
InChI Key: UFMBOFGKHIXOTA-UHFFFAOYSA-N
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Description

2-Methylterephthalic acid (2-MT) is an important organic compound with potential applications in various fields of research and industry. It has the empirical formula C9H8O4 and a molecular weight of 180.16 .


Molecular Structure Analysis

The molecular structure of 2-Methylterephthalic acid consists of a benzene ring with two carboxyl groups and one methyl group attached . The InChI key for 2-Methylterephthalic acid is UFMBOFGKHIXOTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methylterephthalic acid has an empirical formula of C9H8O4, a CAS Number of 5156-01-4, and a molecular weight of 180.16 . More detailed physical and chemical properties were not available in the resources.

Scientific Research Applications

Material Science: Advanced Polymer Synthesis

2-Methylterephthalic acid is utilized in the synthesis of high-performance polymers. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of materials, making them suitable for use in aerospace and automotive industries .

Pharmaceutical Research: Drug Design and Development

In pharmaceutical research, 2-Methylterephthalic acid serves as a building block for the synthesis of complex molecules. It is particularly valuable in the design of novel drug candidates due to its rigid aromatic structure, which can improve the binding affinity and specificity of pharmaceutical compounds .

Chemical Synthesis: Organic Intermediate

This compound acts as an intermediate in organic synthesis, particularly in the production of terephthalate derivatives. Its methyl group provides steric hindrance, which can be exploited to control reaction pathways and create more selective chemical processes .

Analytical Chemistry: Chromatographic Analysis

2-Methylterephthalic acid can be used as a standard in chromatographic analysis to determine the purity of substances and to calibrate instruments. Its well-defined structure and properties make it an ideal compound for analytical benchmarks .

Life Sciences: Biochemical Studies

In life sciences, 2-Methylterephthalic acid is used in biochemical studies to understand cell metabolism and the role of aromatic acids in biological systems. It can be used to trace metabolic pathways and study enzyme-substrate interactions .

Environmental Applications: Degradation Studies

The environmental impact of aromatic acids, including 2-Methylterephthalic acid, is studied to understand their biodegradability and potential effects on ecosystems. Research in this field helps in developing strategies for the remediation of contaminated sites .

Safety And Hazards

2-Methylterephthalic acid is classified as a combustible solid . It has a WGK of 3, indicating it’s highly hazardous to water . The flash point is not applicable . For safety, it should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2-methylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBOFGKHIXOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281188
Record name 2-Methylterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylterephthalic acid

CAS RN

5156-01-4
Record name 2-Methylterephthalic acid
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Record name 2-Methylterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-methylterephthalic acid in the context of potassium permanganate oxidation reactions?

A1: [] 2-methylterephthalic acid serves as a key intermediate in the synthesis of trimellitic acid via the potassium permanganate oxidation of specific dimethylbenzoic acids, namely 2,4-dimethylbenzoic acid and 3,4-dimethylbenzoic acid. This oxidative pathway highlights the role of 2-methylterephthalic acid as a precursor in multi-step chemical synthesis. Furthermore, the research demonstrates that 2-methylterephthalic acid is also an intermediate product in the oxidation of pseudocumene (1,2,4-trimethylbenzene) using the same oxidizing agent. This suggests its involvement in various oxidative transformation pathways within a chemical reaction network.

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